molecular formula C21H17N5O3 B11379728 1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11379728
M. Wt: 387.4 g/mol
InChI Key: JIMCKHAOMRATAU-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, oxadiazole ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized to form the pyridazine ring. The oxadiazole ring is introduced through a reaction with 4-methylphenyl isocyanate and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of pyridazine and oxadiazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H17N5O3/c1-13-6-8-15(9-7-13)18-20(25-29-24-18)22-21(28)19-17(27)10-11-26(23-19)16-5-3-4-14(2)12-16/h3-12H,1-2H3,(H,22,25,28)

InChI Key

JIMCKHAOMRATAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C

Origin of Product

United States

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